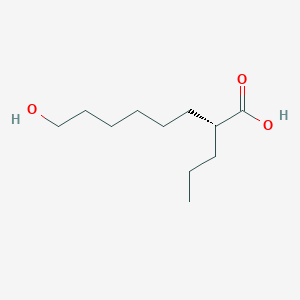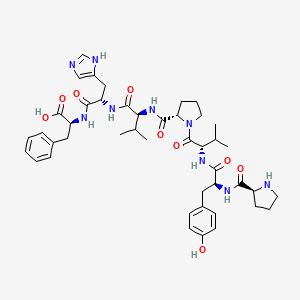![molecular formula C28H31N3 B12541590 1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene CAS No. 834912-26-4](/img/structure/B12541590.png)
1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a dec-1-ene backbone and two benzene rings
準備方法
The synthesis of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene typically involves multiple steps, including the formation of the dec-1-ene backbone, the attachment of the azide group, and the incorporation of the benzene rings. Common synthetic routes may include:
Step 1: Formation of the dec-1-ene backbone through a series of organic reactions such as alkylation or olefination.
Step 2: Introduction of the azide group via nucleophilic substitution reactions, often using sodium azide as the reagent.
Step 3: Attachment of the benzene rings through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.
Industrial production methods may involve scaling up these synthetic routes using optimized reaction conditions and catalysts to achieve higher yields and purity.
化学反応の分析
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azide group to an amine.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It may serve as a precursor for bioorthogonal reactions, which are used to label and track biomolecules in living systems.
Medicine: The compound’s azide group can be utilized in click chemistry for drug development and delivery systems.
Industry: It can be employed in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene can be compared with other similar compounds, such as:
1,1’-[1-(4-Iodophenyl)dec-1-ene-1,2-diyl]dibenzene: This compound contains an iodine atom instead of an azide group, leading to different reactivity and applications.
1,1’-[1-(4-Bromophenyl)dec-1-ene-1,2-diyl]dibenzene:
1,1’-[1-(4-Nitrophenyl)dec-1-ene-1,2-diyl]dibenzene: The nitro group introduces different chemical properties and applications compared to the azide group.
The uniqueness of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene lies in its azide functionality, which enables it to participate in specific reactions, such as click chemistry, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
834912-26-4 |
|---|---|
分子式 |
C28H31N3 |
分子量 |
409.6 g/mol |
IUPAC名 |
1-azido-4-(1,2-diphenyldec-1-enyl)benzene |
InChI |
InChI=1S/C28H31N3/c1-2-3-4-5-6-13-18-27(23-14-9-7-10-15-23)28(24-16-11-8-12-17-24)25-19-21-26(22-20-25)30-31-29/h7-12,14-17,19-22H,2-6,13,18H2,1H3 |
InChIキー |
DDSIEZINSMGROS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


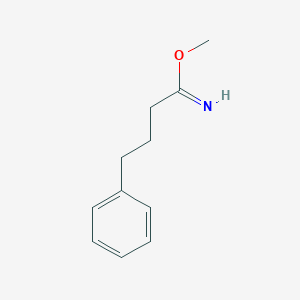

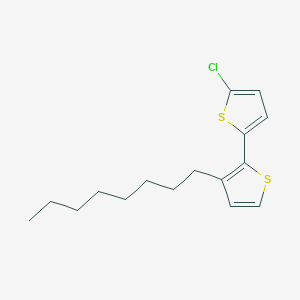

![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)

![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
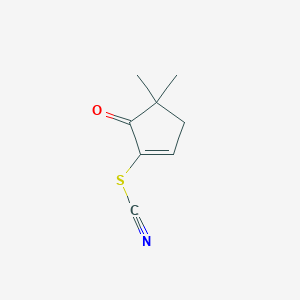

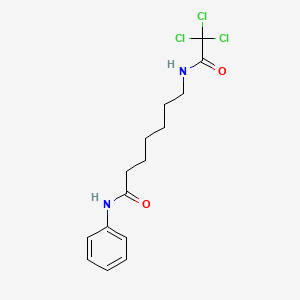
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
